Physical and Chemical Properties of CAS 779339-10-5: A Comprehensive Technical Guide to tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
Physical and Chemical Properties of CAS 779339-10-5: A Comprehensive Technical Guide to tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, pre-functionalized building blocks. CAS 779339-10-5 , chemically known as tert-butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate, is a highly privileged scaffold utilized extensively in central nervous system (CNS) drug discovery and epigenetic targeted therapies.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical data and practical benchtop application. This whitepaper details the structural rationale behind CAS 779339-10-5, its chemical reactivity (specifically the mechanics of Boc deprotection), and its downstream integration into biological signaling pathways.
Physicochemical Profiling & Structural Rationale
The utility of CAS 779339-10-5 stems from its precise balance of lipophilicity, metabolic stability, and conformational flexibility. The molecule consists of three critical domains:
-
The Piperidine Core : A classic basic amine ring that mimics natural neurotransmitters, allowing for deep insertion into receptor binding pockets.
-
The 3-Fluorobenzyl Moiety : The fluorine atom acts as a bioisostere for hydrogen. It increases metabolic stability by blocking cytochrome P450-mediated oxidation at the meta position and modulates the pKa of the piperidine nitrogen, enhancing blood-brain barrier (BBB) penetration.
-
The Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group masks the primary amine, preventing unwanted side reactions (e.g., premature alkylation or acylation) during the initial stages of synthetic workflows.
The quantitative physicochemical properties of CAS 779339-10-5 are summarized in Table 1, demonstrating strict adherence to Lipinski’s Rule of Five for CNS-penetrant precursors .
Table 1: Quantitative Physicochemical Data of CAS 779339-10-5
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | Standard IUPAC nomenclature for the protected building block. |
| CAS Number | 779339-10-5 | Unique registry identifier for sourcing and compliance. |
| Molecular Formula | C17H25FN2O2 | Indicates the presence of a fluorinated aromatic ring and a piperidine core. |
| Molecular Weight | 308.4 g/mol | Optimal MW for a building block; leaves ~150-200 Da for further functionalization. |
| XLogP3 | 3.1 | Moderate lipophilicity ensures excellent membrane permeability. |
| TPSA | 41.6 Ų | Low topological polar surface area facilitates BBB penetration. |
| H-Bond Donors | 1 | Single NH donor minimizes desolvation energy penalties during receptor binding. |
| H-Bond Acceptors | 3 | Provides sufficient polarity for aqueous solubility. |
| Rotatable Bonds | 4 | Balances conformational flexibility with entropic penalties upon target binding. |
Chemical Reactivity & Mechanistic Pathways
The primary synthetic utility of CAS 779339-10-5 lies in the controlled unmasking of its primary amine. The Boc group is highly resistant to catalytic hydrogenation and basic hydrolysis, making it an ideal orthogonal protecting group. Deprotection is achieved exclusively under strongly acidic conditions, most commonly utilizing Trifluoroacetic Acid (TFA) .
Mechanistic Causality: The addition of TFA protonates the carbonyl oxygen of the carbamate. This highly reactive intermediate undergoes a unimolecular cleavage, expelling a tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and leaving behind a carbamic acid. The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free 1-(3-fluorobenzyl)piperidin-4-amine as a TFA salt.
Caption: Synthetic workflow for the deprotection and functionalization of CAS 779339-10-5.
Application in Drug Discovery: Target Signaling Pathways
Once deprotected, the resulting 1-(3-fluorobenzyl)piperidin-4-amine serves as a nucleophile to synthesize highly potent therapeutic agents. Two primary areas of application include:
-
Alzheimer's Disease (AChE Inhibition): Benzylpiperidine derivatives are classic pharmacophores for Acetylcholinesterase (AChE) inhibitors (analogous to Donepezil). The piperidine nitrogen binds to the catalytic active site (CAS) of the enzyme, while the fluorobenzyl group extends into the peripheral anionic site (PAS), effectively blocking the hydrolysis of acetylcholine and enhancing cholinergic signaling in the synaptic cleft .
-
Epigenetic Modulation (NSD2 Inhibition): Recent medicinal chemistry efforts have utilized this scaffold to develop potent inhibitors of the protein lysine methyltransferase NSD2, a critical target in oncology. The functionalized amine acts as a hinge-binding motif within the enzyme's active site .
Caption: Mechanism of action for AChE inhibitors derived from CAS 779339-10-5.
Experimental Protocol: TFA-Mediated Boc Deprotection
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the quantitative deprotection of CAS 779339-10-5.
Objective: Cleave the Boc protecting group to expose the primary amine while preserving the integrity of the 3-fluorobenzyl moiety.
Step 1: Reagent Preparation & Dissolution
-
Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve CAS 779339-10-5 (1.0 eq, e.g., 3.08 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.
-
Causality: Anhydrous DCM prevents competitive hydrolysis of the carbamate. The nitrogen atmosphere prevents moisture ingress, which can lead to side reactions or complicate the subsequent workup.
Step 2: Acidic Cleavage
-
Action: Cool the flask to 0 °C using an ice-water bath. Slowly add Trifluoroacetic Acid (TFA, 15.0 eq, ~11.5 mL) dropwise over 10 minutes.
-
Causality: The Boc deprotection is exothermic. Cooling to 0 °C controls the reaction kinetics and suppresses the unwanted polymerization of the highly reactive tert-butyl cation byproduct.
Step 3: Decarboxylation & Maturation
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours. Critical: Ensure the flask is vented through an oil bubbler.
-
Causality: The protonated carbamate intermediate spontaneously decarboxylates. Venting is absolutely critical to prevent dangerous pressure buildup from the rapid generation of CO₂ and isobutylene gases. The cessation of bubbling serves as a visual, self-validating indicator of reaction completion.
Step 4: Quenching and Free-Basing
-
Action: Concentrate the mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting viscous oil in ethyl acetate (50 mL) and cool to 0 °C. Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10.
-
Causality: The product initially forms as a protonated ammonium trifluoroacetate salt, which is highly water-soluble. Strong basic conditions are required to deprotonate the primary amine, forcing the free base to partition into the organic layer.
Step 5: Isolation and Analytical Validation
-
Action: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: Brine removes residual water, and Na₂SO₄ acts as a desiccant. The resulting 1-(3-fluorobenzyl)piperidin-4-amine must be analyzed via ¹H-NMR. Successful deprotection is analytically validated by the complete disappearance of the massive 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group).
References
-
Title: tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate | C17H25FN2O2 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry URL: [Link]
-
Title: Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
